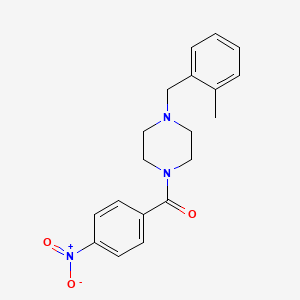

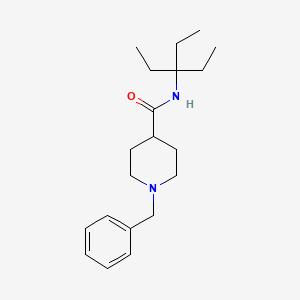

1-(2-methylbenzyl)-4-(4-nitrobenzoyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related piperazine derivatives often involves nucleophilic addition reactions, condensation, and functional group transformations. For example, novel sets of piperazine derivatives have been synthesized by reacting benzoyl isothiocyanate with piperazine at reflux temperature, demonstrating the compound's capability to undergo nucleophilic addition (Ahmed, Molvi, & Khan, 2017).

Molecular Structure Analysis

Molecular structure characterization of piperazine derivatives, including X-ray diffraction studies, reveals critical insights into their conformation and intramolecular interactions. The crystallographic analysis often shows weak intermolecular hydrogen bonds and π-stacking interactions that stabilize the molecular structure and influence its reactivity and properties (Jotani, Wardell, & Tiekink, 2018).

Chemical Reactions and Properties

Piperazine compounds undergo various chemical reactions, including alkylation, reduction, and condensation, leading to a wide range of derivatives with diverse chemical properties. For instance, 1-(2,3-dichlorophenyl)piperazine synthesis involves multiple steps, including alkylation and reduction, demonstrating the compound's versatile reactivity (Quan, 2006).

Physical Properties Analysis

The physical properties of piperazine derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular geometry and intermolecular interactions. The polymorphism seen in these compounds, for instance, highlights the significant role of molecular conformation in determining their physical state and stability (Jotani, Wardell, & Tiekink, 2018).

Chemical Properties Analysis

The chemical properties of "1-(2-methylbenzyl)-4-(4-nitrobenzoyl)piperazine" and its derivatives, such as reactivity towards various organic reactions, are pivotal for their applications in drug design and material science. These properties are defined by their functional groups, electron distribution, and molecular structure, enabling targeted modifications for specific applications (Ahmed, Molvi, & Khan, 2017; Quan, 2006).

Scientific Research Applications

Antimicrobial and Antifungal Applications

Piperazine derivatives have been extensively studied for their antimicrobial and antifungal properties. For instance, novel compounds derived from piperazine carboxamides and bearing specific substitutions have shown moderate to good activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017). Similarly, derivatives linked via a piperazine moiety have demonstrated potent antibacterial efficacies and biofilm inhibition activities, surpassing those of reference drugs in some cases (Mekky & Sanad, 2020).

Synthesis and Characterization of Novel Derivatives

Research has also focused on the synthesis and characterization of novel piperazine derivatives for various scientific applications. For example, novel piperazine derivatives have been synthesized and evaluated for their potential as antimicrobial and antifungal agents, demonstrating significant properties in this regard (Suryavanshi & Rathore, 2017). The structural versatility of piperazine compounds allows for the development of derivatives with targeted biological activities, offering potential leads for new therapeutic agents.

Bioorthogonal Labeling and Structural Studies

Piperazine derivatives have also been explored for their potential in bioorthogonal labeling and structural studies. Novel functionalized piperazine derivatives have been synthesized and characterized, with applications in bioorthogonal labeling for future scientific research (Mamat et al., 2016). This highlights the compound's utility in facilitating advanced biochemical studies and the development of diagnostic tools.

properties

IUPAC Name |

[4-[(2-methylphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-15-4-2-3-5-17(15)14-20-10-12-21(13-11-20)19(23)16-6-8-18(9-7-16)22(24)25/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPLCMPYQSANLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974763 |

Source

|

| Record name | {4-[(2-Methylphenyl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5934816 | |

CAS RN |

5934-81-6 |

Source

|

| Record name | {4-[(2-Methylphenyl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5548653.png)

![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5548661.png)

![(4-cyclopentyl-3-oxopiperazin-1-yl)[3-(methoxymethyl)phenyl]acetic acid](/img/structure/B5548672.png)

![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-1H-pyrrole-2,5-dione](/img/structure/B5548686.png)

![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5548687.png)

![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)

![2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5548715.png)

![6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5548739.png)